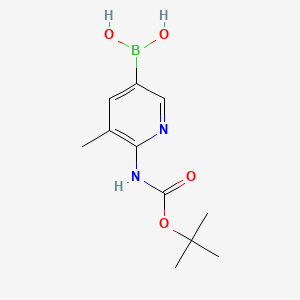
(6-((tert-ブトキシカルボニル)アミノ)-5-メチルピリジン-3-イル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a boronic acid moiety
科学的研究の応用
(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid has several applications in scientific research:
作用機序
Target of Action
The primary target of (6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid is a protease present in the mitochondria known as human ClpXP . This enzyme plays a crucial role in protein degradation and regulation within the cell.
Mode of Action
(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid acts as an inhibitor of the human ClpXP protease . It forms a complex with the enzyme, effectively blocking its activity. This inhibition is achieved through the formation of tetrahedral adducts with the hydroxyl groups of threonine residues at the catalytic sites of the protease .
Biochemical Pathways
The inhibition of the human ClpXP protease by (6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid affects the protein degradation pathway within the cell . This can lead to the accumulation of misfolded or damaged proteins, potentially disrupting cellular functions.
Pharmacokinetics
It is known that the introduction of a boronic acid group to bioactive molecules can modify their physicochemical and pharmacokinetic characteristics . This can lead to improved bioavailability and selectivity.
Result of Action
The inhibition of the human ClpXP protease by (6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid can lead to the disruption of protein homeostasis within the cell . This can potentially result in cellular dysfunction or death, depending on the extent of protease inhibition.
Action Environment
The action of (6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the boronic acid group . Additionally, the presence of other molecules or ions in the environment can potentially interfere with the compound’s interaction with its target.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the pyridine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow microreactor systems can be employed to enhance the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions
(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol can be used to remove the Boc protecting group.
Major Products Formed
Boronic Esters: Formed from the oxidation of the boronic acid moiety.
Free Amines: Obtained after deprotection of the Boc group.
類似化合物との比較
Similar Compounds
(6-Amino-5-methylpyridin-3-yl)boronic acid: Lacks the Boc protecting group, making it more reactive but less stable.
(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid: Similar structure but without the methyl group on the pyridine ring.
Uniqueness
(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid is unique due to the presence of both the Boc-protected amino group and the boronic acid moiety, which provide a balance of stability and reactivity. This makes it a versatile intermediate for various synthetic applications .
特性
IUPAC Name |
[5-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-7-5-8(12(16)17)6-13-9(7)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHXEJUMAMZEKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)NC(=O)OC(C)(C)C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855766 |
Source


|
| Record name | {6-[(tert-Butoxycarbonyl)amino]-5-methylpyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356087-58-5 |
Source


|
| Record name | {6-[(tert-Butoxycarbonyl)amino]-5-methylpyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
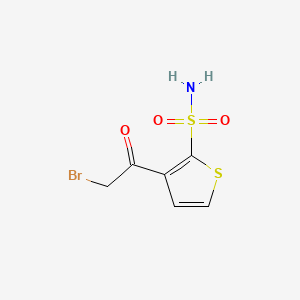
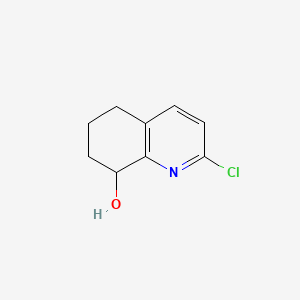
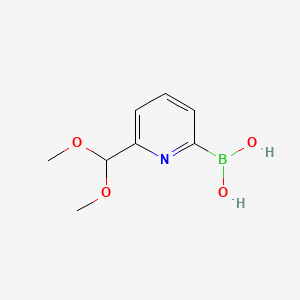
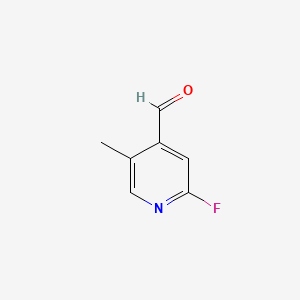
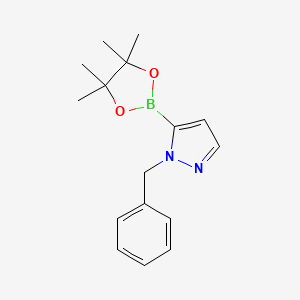
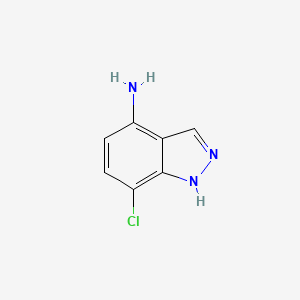
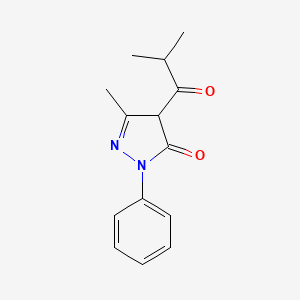
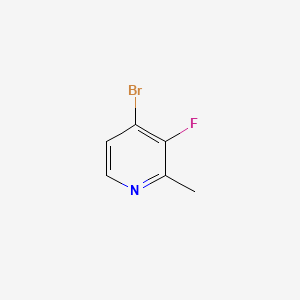
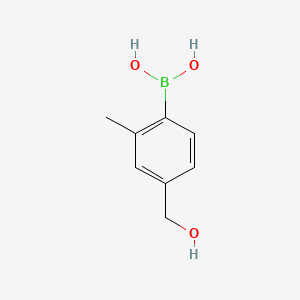
![4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B597662.png)
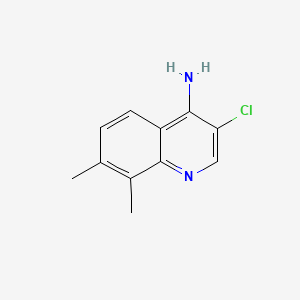
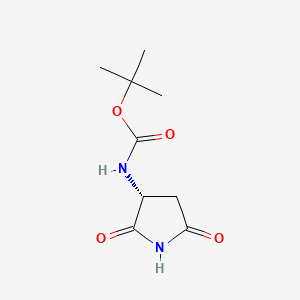
![Bicyclo[2.2.1]hept-2-en-7-ol, 7-ethynyl-, syn- (9CI)](/img/new.no-structure.jpg)
![4-Fluoro-1,7a-dihydropyrrolo[2,3-c]pyridin-5-one](/img/structure/B597668.png)
